

Cumyl-PINACA: A Technical Guide to its Toxicology and Adverse Effects

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Compound of Interest		
Compound Name:	Cumyl-PINACA	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-PINACA (SGT-24) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. It has been identified in recreational products and has been associated with significant toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of **Cumyl-PINACA**'s toxicology, adverse effects, pharmacology, and metabolism, intended for researchers and professionals in drug development and toxicology.

Toxicology and Potential Adverse Effects

Cumyl-PINACA acts as a potent agonist at the cannabinoid receptors, particularly the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. Its high affinity and efficacy at this receptor are believed to contribute to its significant toxicity.

Reported Adverse Effects in Humans

Case reports have documented a range of adverse effects following exposure to **Cumyl-PINACA**, including through transdermal contact. The symptoms observed in cases of intoxication are summarized in the table below.



System	Adverse Effects	Citation	
Neurological	Somnolence, lethargy, confusion, amnesia, slowed perception of time, ataxia, weakness, numbness, blurred vision.	[1][2]	
Cardiovascular	Tachycardia, orthostatic hypotension.	[1][2]	
Ocular	Mydriasis (dilated pupils). [1][2]		
Other	Dry mouth, dizziness, balance disorder, palpitations.	[2]	

Pharmacology

Cumyl-PINACA is a potent agonist of both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, with a preference for the CB1 receptor.[3]

Quantitative Pharmacological Data

The following table summarizes the reported binding affinities and functional activities of **Cumyl-PINACA** at human cannabinoid receptors.

Parameter	Receptor	Value	Citation
EC50	hCB1	0.15 nM	[3]
hCB2	0.41 nM	[3]	
EC50 (cAMP assay)	hCB1	0.06 nM	[4][5]
Ki	hCB1	0.62 - 36 nM (for cumyl analogues)	[6][7]

Pharmacokinetics and Metabolism



Cumyl-PINACA is subject to extensive metabolism, primarily through phase I oxidative transformations and phase II glucuronidation. The parent compound is often undetectable in urine samples, making the identification of its metabolites crucial for forensic and clinical toxicology.[4][8]

Major Metabolic Pathways

- Hydroxylation: The most common metabolic transformation is hydroxylation of the N-pentyl side chain.[4][9]
- Oxidation: The hydroxylated metabolites can be further oxidized to ketones.
- Hydroxylation of the cumyl moiety: The cumyl group can also be hydroxylated.[4]
- Dihydrodiol formation: Formation of a dihydrodiol on the indole ring has also been observed.
 [4]

The primary metabolites of **Cumyl-PINACA** are often shared with its fluorinated analog, 5F-**Cumyl-PINACA**, which requires careful analytical differentiation.[8]

Experimental Protocols In Vitro Metabolism of Cumyl-PINACA using Human Liver Microsomes

This protocol outlines a general procedure for studying the in vitro metabolism of **Cumyl-PINACA**.

Objective: To identify the phase I metabolites of Cumyl-PINACA.

Materials:

- Cumyl-PINACA
- Pooled human liver microsomes (pHLM)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)



- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Methanol (MeOH)
- LC-MS/MS system

Procedure:

- Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, pHLM (final concentration, e.g., 1 mg/mL), and the NADPH regenerating system.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
- Initiation of Reaction: Add **Cumyl-PINACA** (dissolved in a small amount of organic solvent like methanol or DMSO, final concentration e.g., 10 μM) to the pre-incubated mixture to start the metabolic reaction.
- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).[9]
- Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
- Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.
- Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method to identify the metabolites.

Toxicological Screening of Cumyl-PINACA and its Metabolites in Blood by LC-MS/MS

This protocol provides a general workflow for the detection and quantification of **Cumyl-PINACA** and its metabolites in blood samples.



Objective: To detect and quantify **Cumyl-PINACA** and its metabolites in a blood sample.

Materials:

- Blood sample
- Internal standard (IS) (e.g., a deuterated analog of Cumyl-PINACA)
- Acetonitrile (ACN) or other suitable extraction solvent
- Solid-phase extraction (SPE) cartridges (optional)
- LC-MS/MS system

Procedure:

- Sample Preparation: To a 200 μL blood sample, add an internal standard.[4]
- Protein Precipitation: Add 700 μL of cold acetonitrile, vortex, and centrifuge to precipitate proteins.[4]
- Extraction:
 - Liquid-Liquid Extraction (LLE): Alternatively, perform LLE with a suitable organic solvent.
 - Solid-Phase Extraction (SPE): For cleaner extracts, an SPE procedure can be employed.
 Condition the SPE cartridge, load the sample, wash, and elute the analytes.[10]
- Evaporation and Reconstitution: Transfer the supernatant (from protein precipitation) or the eluate (from SPE) to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.
- LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
 - Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid.[4]



 Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for targeted analysis.

Visualizations Signaling Pathway of Cumyl-PINACA

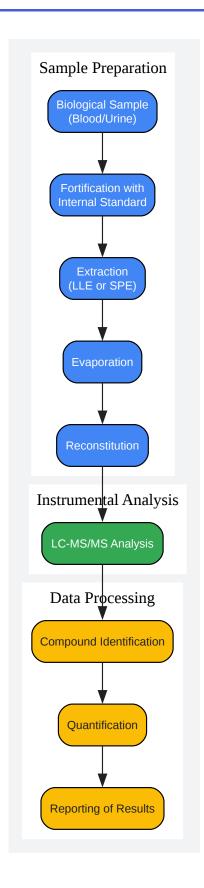


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Caption: CB1 receptor signaling cascade upon activation by Cumyl-PINACA.

Experimental Workflow for Toxicological Analysis





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Caption: General workflow for the toxicological analysis of Cumyl-PINACA.



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